2-Methyl-1-phenylguanidine
CAS No.: 42544-37-6
Cat. No.: VC20653923
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42544-37-6 |
|---|---|
| Molecular Formula | C8H11N3 |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 2-methyl-1-phenylguanidine |
| Standard InChI | InChI=1S/C8H11N3/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3,(H3,9,10,11) |
| Standard InChI Key | DQYNDISDCLYELZ-UHFFFAOYSA-N |
| Canonical SMILES | CN=C(N)NC1=CC=CC=C1 |
Introduction
Structural and Chemical Identity of 2-Methyl-1-phenylguanidine
Molecular Architecture
2-Methyl-1-phenylguanidine (C₈H₁₁N₃) belongs to the guanidine class, featuring a planar guanidine group (N=C(NH₂)₂) with a phenyl ring attached to one nitrogen (N1) and a methyl group to the adjacent nitrogen (N2). This substitution pattern distinguishes it from closely related derivatives such as 1-phenylguanidine (CAS 2002-16-6) and 2-phenyl-1,1,3,3-tetramethylguanidine . The methyl group at N2 introduces steric and electronic modifications that influence solubility, basicity, and reactivity.
Nomenclature and Isomerism
The compound’s systematic name follows IUPAC guidelines as N²-methyl-N¹-phenylguanidine. Potential isomerism arises from the positioning of substituents on the guanidine core or phenyl ring, though the 1,2-substitution pattern is most stable due to reduced steric clash compared to ortho-phenyl analogs .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of 2-methyl-1-phenylguanidine can be inferred from methods used for analogous phenylguanidines. A modified Bredereck reaction involving 1,1,3,3-tetramethylurea (TMU), phosphorus oxychloride (POCl₃), and methyl-substituted aniline derivatives provides a viable route:
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Chlorination of TMU: TMU reacts with POCl₃ in benzene to form a reactive intermediate.
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Coupling with Methylaniline: Addition of 2-methylaniline introduces the methyl-phenyl moiety.
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Alkaline Workup: Neutralization and extraction yield the crude product, purified via distillation or recrystallization .
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 70°C, 7 hours | |
| Solvent | Dry benzene | |
| Molar Ratios | TMU : POCl₃ : Aniline = 1:2:1.5 |
Yield Optimization
Yields for phenylguanidine derivatives typically range from 50% to 90%, depending on substituent steric effects . The ortho-methyl group in 2-methylaniline may reduce reactivity due to steric hindrance, necessitating excess reagents or prolonged reaction times.
Physicochemical Properties
Basic Properties
The pKa of 2-methyl-1-phenylguanidine can be estimated using Hammett substituent constants (σ). For meta- and para-substituted phenylguanidines, the Hammett reaction constant ρ = 1.84 , indicating strong sensitivity to electronic effects. Assuming an ortho-methyl group (σ ≈ -0.14 for para-CH₃ ), the pKa is projected as:
This suggests moderate basicity, slightly lower than unsubstituted phenylguanidine due to the electron-donating methyl group.
Thermodynamic Data
| Property | 1-Phenylguanidine | 2-Methyl-1-phenylguanidine (Estimated) |
|---|---|---|
| Molecular Weight (g/mol) | 135.17 | 149.21 |
| Density (g/cm³) | 1.17 | 1.19–1.22 |
| Boiling Point (°C) | 290.5 | 295–310 |
| Flash Point (°C) | 129.5 | 130–135 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
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Molecular Ion: m/z 149 (C₈H₁₁N₃⁺).
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Fragmentation: Loss of methyl (m/z 134) and phenyl groups (m/z 106) .
Ultraviolet-Visible (UV-Vis) Spectroscopy
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